![molecular formula C28H57N3O2 B14516067 N~1~-[4-(Dimethylamino)butyl]-N~6~-hexadecylhexanediamide CAS No. 63588-06-7](/img/structure/B14516067.png)
N~1~-[4-(Dimethylamino)butyl]-N~6~-hexadecylhexanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-[4-(Dimethylamino)butyl]-N~6~-hexadecylhexanediamide is a synthetic organic compound with a complex structure It is characterized by the presence of a dimethylamino group attached to a butyl chain, which is further connected to a hexadecyl chain through a hexanediamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(Dimethylamino)butyl]-N~6~-hexadecylhexanediamide typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)butyric acid with hexanediamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound from reaction by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-[4-(Dimethylamino)butyl]-N~6~-hexadecylhexanediamide can undergo various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The amide bonds can be reduced to amines under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or borane (BH~3~) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the dimethylamino group under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Primary or secondary amines.
Substitution: Substituted amides or tertiary amines.
Applications De Recherche Scientifique
N~1~-[4-(Dimethylamino)butyl]-N~6~-hexadecylhexanediamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to cell membrane interactions and signaling pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N1-[4-(Dimethylamino)butyl]-N~6~-hexadecylhexanediamide involves its interaction with specific molecular targets. The dimethylamino group can interact with cellular receptors or enzymes, modulating their activity. Additionally, the long hexadecyl chain may facilitate the compound’s incorporation into lipid membranes, affecting membrane fluidity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-butyl-1-(4-dimethylamino)phenyl-1,2,3,4-tetrahydro-β-carboline-3-carboxamide: This compound shares the dimethylamino group and has been studied for its trypanocidal activity.
4-(Dimethylamino)butyric acid: A simpler compound with a similar dimethylamino group, used in peptide synthesis.
Uniqueness
N~1~-[4-(Dimethylamino)butyl]-N~6~-hexadecylhexanediamide is unique due to its dual amide linkage and long hydrophobic chain, which confer distinct physicochemical properties and potential biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
63588-06-7 |
|---|---|
Formule moléculaire |
C28H57N3O2 |
Poids moléculaire |
467.8 g/mol |
Nom IUPAC |
N'-[4-(dimethylamino)butyl]-N-hexadecylhexanediamide |
InChI |
InChI=1S/C28H57N3O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24-29-27(32)22-17-18-23-28(33)30-25-20-21-26-31(2)3/h4-26H2,1-3H3,(H,29,32)(H,30,33) |
Clé InChI |
KNACCUZHKLPKFT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCNC(=O)CCCCC(=O)NCCCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Dichloro-4-methylthieno[2,3-B]quinoline](/img/structure/B14516002.png)

![5-[(2-Amino-4-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B14516017.png)

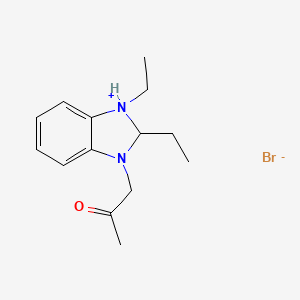
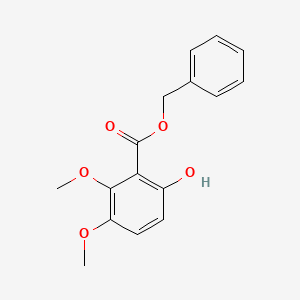

![2,6-Dichloro-N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]benzamide](/img/structure/B14516035.png)
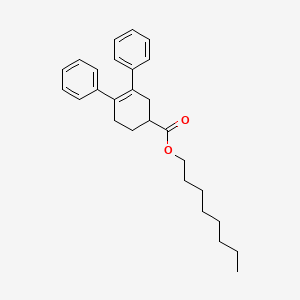

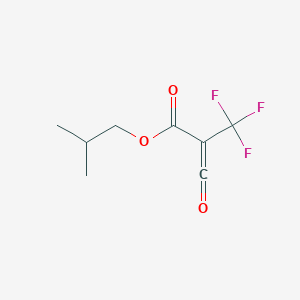
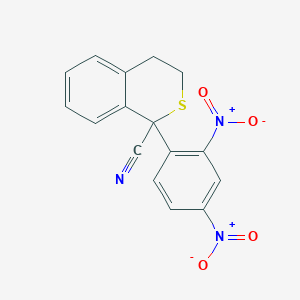
![4,4'-[(5-tert-Butyl-2-hydroxy-1,3-phenylene)bis(methylene)]diphenol](/img/structure/B14516062.png)
![3,5-Dimethyldecahydro-6H-pyrido[2,1-i]indol-5-ium iodide](/img/structure/B14516065.png)
